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Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341

Executive Summary

Caffeidine Acid Sodium Salt (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-
imidazole-5-carboxylate) is a significant hydrolytic degradation product of Caffeine (1,3,7-
trimethylxanthine). Often designated as Caffeine Impurity 1 or Impurity E precursor, its
identification is critical in stability-indicating assays for pharmaceutical caffeine products.

This guide outlines the definitive structural characterization of this molecule, distinguishing it
from its metabolic relatives, Caffeine and Caffeidine, through high-resolution mass
spectrometry (HRMS), nuclear magnetic resonance (NMR), and mechanistic degradation
analysis.

Target Molecule Profile
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Attribute Detail

Common Name Caffeidine Acid Sodium Salt

Sodium 1-methyl-4-
IUPAC Name [methyl(methylcarbamoyl)amino]-1H-imidazole-

5-carboxylate

54536-15-1 (Acid form); Salt form often

CAS Number ]
referenced as Impurity
Molecular Formula CsH11N4OsNa
Molecular Weight 234.19 g/mol (Salt); 212.21 g/mol (Free Acid)
o Alkaline hydrolysis of Caffeine (Pyrimidinedione
Origin

ring opening)

Synthesis & Degradation Mechanism

Understanding the origin of Caffeidine Acid is a prerequisite for elucidation. It is formed via the
base-catalyzed hydrolysis of the C1-N2 bond (or N1-C6 depending on numbering convention)
of the xanthine core, followed by ring opening.

The Hydrolytic Pathway
e |nitiation: Hydroxide ion (
) attacks the electrophilic carbonyl carbons of the pyrimidinedione ring of Caffeine.

e Ring Opening: The bond between N1 and C2 cleaves, opening the six-membered ring while
leaving the five-membered imidazole ring intact.

 Intermediate Formation: This results in Caffeidine Acid (C8 species), which retains the
carbonyl carbon as a urea moiety.

o Decarboxylation (Secondary Degradation): Under prolonged heating or acidic conditions,
Caffeidine Acid loses

to form Caffeidine (C7 species).
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Figure 1: Degradation pathway of Caffeine yielding Caffeidine Acid Sodium Salt.

Experimental Protocol: Structure Elucidation

The following multi-modal analytical workflow provides self-validating evidence of the structure.

High-Resolution Mass Spectrometry (HRMS)

MS provides the first confirmation of the "C8" skeleton, distinguishing it from the "C7"
Caffeidine.

o Method: ESI-QTOF (Negative and Positive Mode).
o Expected Results:
o Negative Mode (ESI-): The carboxylate moiety ionizes readily. Look for m/z 211.083

. This corresponds to the free acid anion (

).

o Positive Mode (ESI+):m/z 213.098

« Differentiation:
o Caffeine: m/z 195.
o Caffeidine:[1][2][3][4][5] m/z 169 (Loss of 44 Da corresponding to

from the acid).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing connectivity. The lack of symmetry in the side chain
and the distinct imidazole environment are diagnostic.

1H NMR (Proton) - 400 MHz, D20

The spectrum is characterized by four distinct singlets, confirming the presence of three methyl
groups and one aromatic proton.

. - . ) Structural
Signal (6 ppm)  Multiplicity Integration Assignment Insight
nsig

Diagnostic
aromatic proton.
) ) Downfield shift
7.60 - 7.80 Singlet (s) 1H H-2 (Imidazole) ]
confirms
imidazole ring

integrity.

Methyl group
) ] attached to the
3.65-3.75 Singlet (s) 3H N-Me (Imidazole) o
aromatic ring

(N2).

) N-Me (Urea Terminal methyl
3.00-3.10 Singlet (s) 3H )
term.)[1] of the urea chain.

Methyl on the
) nitrogen linking
2.70-2.80 Singlet (s) 3H N-Me (Internal)
the urea to the

ring.

Note: Chemical shifts may vary slightly (+0.2 ppm) depending on concentration and pH.

13C NMR (Carbon) - 100 MHz, D20

The carbon spectrum must show 8 signals, confirming the retention of the caffeine carbon
count (unlike Caffeidine which has 7).
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e Carbonyl Region (155 - 175 ppm):
o ~168 ppm: Carboxylate (

). Broadened due to sodium salt interaction.

o ~160 ppm: Urea Carbonyl (
). Diagnostic of the open ring structure.
e Aromatic Region (120 - 145 ppm):
o ~140 ppm: C-2 (Imidazole CH).
o ~130 ppm: C-4 (Quaternary, substituted with urea).
o ~125 ppm: C-5 (Quaternary, substituted with carboxylate).
 Aliphatic Region (25 - 40 ppm):

o Three distinct methyl signals corresponding to the N-Me groups.

Infrared Spectroscopy (FT-IR)

IR confirms the functional group transformation from the cyclic imide of caffeine to the acyclic
carboxylate/urea.

o Carboxylate (COO-): Strong asymmetric stretch at 1550-1610 cm~t and symmetric stretch at
1400 cm~1.

e Urea (N-CO-N): Amide Il band around 1650 cm™1,

o Absence: The characteristic cyclic imide doublets of caffeine (1700/1660 cm~1) are
altered/absent.

Structural Logic & Validation

The elucidation relies on a "process of elimination" logic flow, validated by the spectral data.
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Unknown Impurity Data
(MW 234 Salt / 212 Acid)

Q1: Is the Imidazole Ring Intact?

Yes: 1H NMR shows
aromatic singlet (H-2)

Q2: Is the Pyrimidine Ring Intact?

IR /13C NMR

No: IR shows Carboxylate

& Urea signals

Q3: Did Decarboxylation Occur?

HRMS

No: MS shows C8 formula
(Not C7 Caffeidine)

Conclusion:
Caffeidine Acid Sodium Salt
(Open Ring, Non-Decarboxylated)

Click to download full resolution via product page

Figure 2: Logical decision tree for structural confirmation.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1157341?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Key Differentiators

Caffeidine Acid

Feature Caffeine Caffeidine
(Salt)

CsH12N40O (Wait:
Formula CsH10N4O2 CsH11N4OsNa

C7H12N40)
Carbon Count 8 8 7
Functional Groups Cyclic Imide Carboxylate + Urea Amide
Solubility Moderate (Water) High (Water/lonic) High (Organic/Water)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Caffeidine acid | CBH12N403 | CID 126542 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. pharmaffiliates.com [pharmaffiliates.com]

3. scispace.com [scispace.com]

4. researchgate.net [researchgate.net]

5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Caffeidine-acid
https://pubchem.ncbi.nlm.nih.gov/compound/126542
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Caffeidine-acid
https://www.pharmaffiliates.com/en/parentapi/caffeine-impurities
https://www.pharmaffiliates.com/
https://www.benchchem.com/product/b1157341?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Caffeidine-acid
https://www.pharmaffiliates.com/en/parentapi/caffeine-impurities
https://scispace.com/pdf/caffeine-alkaline-hydrolysis-and-in-silico-anticipation-1oba1aqh15.pdf
https://www.researchgate.net/publication/285120681_Forced_degradation_and_stability_testing_Strategies_and_analytical_perspectives
https://jpdb.nihs.go.jp/jp14e/14data/Part-I/Caffeine_and_Sodium_Benzoat.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 6. scs.illinois.edu [scs.illinois.edu]

» To cite this document: BenchChem. [Structure Elucidation of Caffeidine Acid Sodium Salt:
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1157341#caffeidine-acid-sodium-salt-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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